N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-24(2)20(16-9-11-19(22)12-10-16)14-23-21(25)18-8-7-15-5-3-4-6-17(15)13-18/h3-13,20H,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJHMWZAFZQHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling (EDCI/HOBt System)
The most widely employed method involves coupling naphthalene-2-carboxylic acid with 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Key parameters include:
- Solvent Optimization : Dichloromethane provides 68% yield versus 52% in THF due to improved reagent solubility
- Stoichiometry : 1.2:1 molar ratio of EDCI to carboxylic acid minimizes diimide side products
- Temperature Profile : 0°C initial activation followed by 24h reaction at 25°C
Table 1 : Comparative yields across coupling reagents
| Reagent System | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 24 | 68 | 95.2 |
| DCC/DMAP | THF | 48 | 55 | 89.7 |
| HATU/DIEA | DMF | 12 | 72 | 97.1 |
HATU-based protocols demonstrate superior efficiency but require rigorous purification to remove uranium residues. Industrial-scale processes favor EDCI for cost-effectiveness and easier waste management.
Amine Intermediate Synthesis
Nucleophilic Displacement of Halides
The 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine precursor is synthesized via SN2 reaction between 2-chloro-1-(4-fluorophenyl)ethan-1-amine and dimethylamine gas under pressure:
$$ \text{C}6\text{H}4\text{F-CH}2\text{NH}2 + \text{ClCH}2\text{CH}2\text{NMe}2 \xrightarrow{\text{NaNH}2} \text{C}6\text{H}4\text{F-CH(NMe}2\text{)CH}2\text{NH}_2 $$
Critical process parameters:
- Pressure : 4-6 bar prevents dimethylamine volatilization
- Base Selection : Sodium amide outperforms K2CO3 by maintaining anhydrous conditions
- Reaction Monitoring : In-line IR tracks disappearance of chloride starting material
Table 2 : Amine synthesis optimization matrix
| Condition | Variation | Purity (%) | Isolated Yield (%) |
|---|---|---|---|
| Solvent | Toluene | 88.4 | 67 |
| Dioxane | 92.1 | 73 | |
| Temperature | 80°C | 89.7 | 71 |
| 110°C | 93.5 | 82 | |
| Catalyst | None | 85.2 | 68 |
| 15-crown-5 ether | 97.8 | 89 |
Crown ether additives dramatically enhance reactivity by complexing sodium ions, increasing nucleophilicity of the amine.
Naphthalene Core Functionalization
Directed Ortho-Metalation
Regioselective introduction of the carboxamide group at the naphthalene 2-position employs a directed metalation strategy:
- Protection of naphthalene-2-carboxylic acid as N-methoxy-N-methylamide
- LDA-mediated deprotonation at C1 position
- Quenching with CO2 followed by acidic workup
This sequence achieves 94:6 regioselectivity for the 2-carboxamide over 1-isomer. Alternative Friedel-Crafts approaches yield only 65% regiochemical purity due to competing C3 acylation.
Industrial Scale-Up Considerations
Continuous Flow Processing
Pilot plant studies demonstrate advantages of continuous flow systems:
- Reaction Volume : 50mL/min throughput vs. 500L batch reactors
- Temperature Control : ±0.5°C vs. ±5°C in batch mode
- Yield Improvement : 78% vs. 68% batch yield
Table 3 : Batch vs. flow production metrics
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Cycle Time | 72h | 8h |
| API Output | 12kg/day | 38kg/day |
| Solvent Consumption | 300L/kg API | 90L/kg API |
| Energy Intensity | 45 kWh/kg | 18 kWh/kg |
Flow chemistry enables precise control of exothermic amide coupling steps while reducing purification demands.
Alternative Synthetic Pathways
Ugi Four-Component Reaction
A novel single-pot approach combines:
- 4-Fluorobenzaldehyde
- Naphthalene-2-carboxylic acid
- Dimethylamine
- Isocyanide
This method achieves 61% yield in 12h with microwave assistance, though enantiomeric control remains challenging (er 55:45).
Enzymatic Aminolysis
Lipase-catalyzed transamidation of naphthalene-2-carbonitrile shows promise for greener synthesis:
$$ \text{C}{10}\text{H}7\text{CN} + \text{H}2\text{NCH}2\text{C}6\text{H}4\text{F} \xrightarrow{\text{CAL-B}} \text{C}{10}\text{H}7\text{CONHCH}2\text{C}6\text{H}_4\text{F} $$
Optimized conditions (60°C, tert-amyl alcohol solvent) provide 84% conversion but require subsequent N-methylation steps.
Purification and Analytical Control
Crystallization Optimization
Final compound purification employs mixed-solvent recrystallization:
- Solvent Pair : Ethyl acetate/heptane (3:7 v/v)
- Cooling Profile : 50°C → -20°C at 0.3°C/min
- Crystal Form : Maintains Form II polymorphism (confirmed by PXRD)
Table 4 : Crystallization process outcomes
| Parameter | Value |
|---|---|
| Purity Post-Crystallization | 99.8% (HPLC) |
| Yield | 88.4% |
| Particle Size D50 | 125μm |
| Bulk Density | 0.45g/mL |
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide involves several chemical reactions that can be optimized for yield and purity. The compound is synthesized through a multi-step process that typically includes:
- Formation of the naphthalene core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the dimethylamino group : This step often utilizes amination reactions to modify the naphthalene structure.
- Fluorination : The incorporation of the fluorine atom at the para position of the phenyl ring is crucial for enhancing biological activity.
The structural characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its molecular structure and purity.
Antidepressant Properties
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects. A study highlighted the role of metal-catalyzed reactions in synthesizing antidepressant molecules, suggesting that modifications to the naphthalene structure could enhance efficacy against depression .
Anticancer Activity
The compound has also been explored as a potential anticancer agent. Similar naphthalene derivatives have shown promise as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. Structure-based design approaches have led to the identification of potent inhibitors with low nanomolar IC50 values, indicating strong potential for therapeutic applications against various cancers .
Anti-inflammatory Effects
Recent investigations into related compounds suggest that they may possess significant anti-inflammatory properties. These effects are often attributed to their ability to inhibit key inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several case studies have documented the promising applications of this compound:
- Study on Antidepressants : A review examined various synthetic pathways leading to antidepressant compounds, noting that modifications similar to those in this compound could enhance therapeutic profiles .
- Anticancer Research : A series of inhibitors based on naphthalene structures demonstrated selective inhibition of farnesyltransferase in vitro, with implications for cancer treatment strategies .
- Inflammation Models : Experimental models showed that derivatives of this compound could significantly reduce inflammatory markers, suggesting a potential role in treating inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-2-naphthamide
- N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-2-naphthamide
- N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-2-naphthamide
Uniqueness
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in medicinal chemistry.
Biological Activity
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Its structure includes a naphthalene ring, a dimethylamino group, and a fluorophenyl moiety, which may contribute to its biological properties.
Research indicates that this compound may act through several mechanisms:
- CRTH2 Antagonism : It has been identified as a potent antagonist of the CRTH2 receptor, which is involved in various inflammatory processes. This receptor is primarily expressed in Th2 cells and is linked to allergic responses and asthma .
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Efficacy : Compounds structurally related to naphthalene derivatives have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentrations (MICs) ranged from 4.69 µM to 156.47 µM against different strains .
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves:
- DNA Interaction : The compound's ability to form DNA-protein cross-links may enhance its cytotoxicity in human lung carcinoma cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on CRTH2 Antagonism : A study demonstrated that the compound effectively reduced eosinophil migration in response to allergens, indicating potential use in treating allergic diseases .
- Cytotoxicity in Cancer Models : Research involving H460 lung cancer cells showed that the compound inhibited cell proliferation with a biphasic response, suggesting that dosage optimization is crucial for therapeutic efficacy .
Data Summary
| Biological Activity | Observed Effects | MIC Values (µM) |
|---|---|---|
| Antibacterial | Inhibition of growth in S. aureus, E. coli | 4.69 - 156.47 |
| Cytotoxicity | Inhibition of H460 cell proliferation | Varies with concentration |
Q & A
基础问题
如何解析该化合物的核磁共振氢谱(¹H NMR)以确认其结构?
方法论 :
- 首先,根据分子式确定各官能团的预期化学位移范围。例如,萘环质子通常在δ 7.5–8.5 ppm出现多重峰,二甲基氨基(N(CH₃)₂)的甲基质子信号在δ 2.2–2.8 ppm(单峰),而4-氟苯基的邻位和对位质子因氟的吸电子效应可能分裂为特定耦合模式 。
- 对比类似结构的核磁数据(如 中咪唑并吡啶衍生物的¹H NMR谱),分析特征峰归属。例如,δ 2.69 ppm的6H单峰可能对应N,N-二甲基的甲基质子,δ 7.0–8.3 ppm的芳香质子则需结合取代基位置和耦合常数判断 。
- 通过二维谱(如COSY、HSQC)验证质子间的耦合关系和碳氢连接。
该化合物的合成路线应如何设计?
方法论 :
以萘-2-甲酸为起始原料,通过酰氯化生成萘-2-甲酰氯;
与2-(二甲基氨基)-2-(4-氟苯基)乙胺进行酰胺缩合反应(如EDC/HOBt催化);
纯化后通过柱色谱分离,并用质谱(MS)和核磁共振(NMR)验证产物 。
- 需优化反应条件(如温度、溶剂)以提高产率,并监测中间体稳定性。
如何通过质谱(MS)确定该化合物的分子量及碎片结构?
方法论 :
- 使用高分辨质谱(HRMS)获取精确分子量(如 中精确质量分析),验证与理论分子量的一致性(误差<5 ppm)。
- 分析碎片离子:例如,萘甲酰胺基团可能在碰撞诱导解离(CID)中失去CO或NH(CH₂)₂基团,产生m/z对应的特征碎片 。
- 结合同位素分布(如氯或氟的存在)辅助结构确认。
高级研究问题
如何评估该化合物与特定蛋白靶点的分子对接(Docking)亲和力?
方法论 :
- 靶点选择 :基于类似结构活性(如 中咪唑并吡啶衍生物的靶点),优先选择含氟芳环结合口袋的受体(如激酶或GPCR)。
- 软件与参数 :使用AutoDock Vina或Schrödinger Suite,设置网格覆盖活性位点(如ATP结合区),力场参数需调整以兼容氟原子的极化效应 。
- 验证 :通过分子动力学模拟(MD)分析结合稳定性,并对比实验数据(如表面等离子体共振SPR)验证对接结果。
如何设计实验验证该化合物的构效关系(SAR)?
方法论 :
- 结构修饰 :系统替换二甲基氨基、氟苯基或萘环上的取代基(如 中氯/氟类似物的设计),合成系列衍生物。
- 活性测试 :通过体外酶抑制实验或细胞毒性筛选(如MTT法),量化各衍生物的IC₅₀值。
- 数据分析 :采用多元线性回归(MLR)或3D-QSAR模型(如CoMFA),识别关键药效团和疏水/静电贡献区域 。
该化合物在体内的代谢产物可能有哪些?如何鉴定?
方法论 :
- 代谢模型 :使用肝微粒体(如人肝微粒体HLM)孵育实验,辅以NADPH再生系统,模拟Ⅰ相代谢(氧化、去甲基化)和Ⅱ相结合反应。
- 分析技术 :
数据表参考
| 分析方法 | 关键参数 | 参考文献 |
|---|---|---|
| ¹H NMR | δ 2.69 (s, 6H, N(CH₃)₂), δ 7.0–8.3 (芳环) | |
| HRMS | 精确质量误差<5 ppm | |
| 分子对接 | AutoDock Vina, 网格覆盖活性位点 | |
| 代谢产物鉴定 | LC-HRMS, 肝微粒体孵育 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
